4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine
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Description
IND24 is an antiprion agent. It acts by extending the lives of prion-infected animals.
Biological Activity
4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine, with a CAS number of 1426047-44-0, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and research findings.
The molecular structure of the compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C21H17N3S |
Molecular Weight | 343.445 g/mol |
Density | 1.2 ± 0.1 g/cm³ |
Boiling Point | 559.6 ± 52.0 °C |
Flash Point | 292.2 ± 30.7 °C |
LogP | 4.85 |
The compound exhibits biological activity primarily through its interaction with specific protein targets involved in cellular signaling pathways. Notably, it has been studied for its potential role as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial for cell cycle regulation.
Pharmacological Studies
Research has indicated that derivatives of thiazole and pyridine compounds can exhibit significant inhibitory effects on cancer cell proliferation. For example, a study highlighted the potency of thiazole derivatives as selective inhibitors of CDK4 and CDK6, demonstrating their potential in cancer therapy . The mechanism involves the inhibition of cell cycle progression in cancer cells, leading to reduced tumor growth.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to or structurally similar to this compound:
- Inhibition of Cancer Cell Lines : A study reported that thiazole derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent anti-cancer activity .
- Selectivity for CDKs : The compound's structural features suggest a high selectivity for CDK inhibition, which is critical for minimizing side effects associated with broader-spectrum kinase inhibitors .
- Potential Neuroprotective Effects : Emerging research suggests that similar compounds may also possess neuroprotective properties, potentially beneficial in neurodegenerative diseases .
Toxicity and Safety Profile
While specific toxicity data for this compound is limited, general safety assessments indicate that compounds in this class should be evaluated for cytotoxicity and off-target effects during preclinical development.
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3S/c1-15-6-5-9-20(22-15)24-21-23-19(14-25-21)18-12-10-17(11-13-18)16-7-3-2-4-8-16/h2-14H,1H3,(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBBOBMQYVUQMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.